![molecular formula C14H16ClNS B2652697 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride CAS No. 1049755-55-6](/img/structure/B2652697.png)

4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

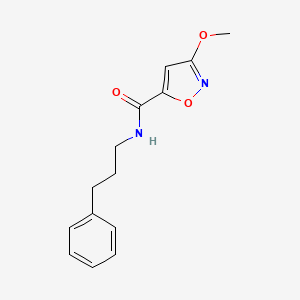

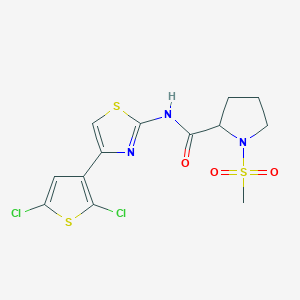

“4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride” is a chemical compound with the molecular formula C14H15NS . It is a powder in physical form .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with two methyl groups at the 2nd and 4th positions, a sulfanyl group at the 4th position, and an aniline group .Scientific Research Applications

Materials Science and Electrochemistry

A study focused on the synthesis and characterization of sulfonamide compounds provides insights into the crystal structure of similar compounds, revealing the angle between sulfonyl and aniline benzene rings, which could have implications for the design of novel materials (B. Gowda et al., 2010). Another research delves into the copolymerization of aniline with diphenylamine-4-sulphonic acid, identifying intermediate species crucial for understanding polymer formation processes (T. Wen et al., 2001). Furthermore, the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their chemiluminescence properties offer valuable insights for the development of novel light-emitting materials (N. Watanabe et al., 2010).

Environmental Science

The photocatalytic degradation of sulfanethazine, a sulfonamide antibiotic, by TiO2 was thoroughly investigated, revealing the potential of similar compounds for environmental remediation and understanding the degradation pathways of persistent pollutants (S. Fukahori et al., 2015). Another study on the degradation of aniline by a newly isolated Delftia sp. AN3 strain highlights the biological methods for treating wastewater containing aromatic amines, offering insights into bioremediation strategies (Z. Liu et al., 2002).

properties

IUPAC Name |

4-(2,4-dimethylphenyl)sulfanylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NS.ClH/c1-10-3-8-14(11(2)9-10)16-13-6-4-12(15)5-7-13;/h3-9H,15H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQYXWSCPPGOJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SC2=CC=C(C=C2)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-5-methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2652619.png)

![3-Methyl-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2652620.png)

![Ethyl 2-aminobicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2652621.png)

![N-benzyl-N'-[3-(trifluoromethyl)benzyl]sulfamide](/img/structure/B2652623.png)

![4-(Diethylamino)-2-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B2652624.png)

![N1-(2-ethylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2652625.png)

![3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-YL]propanoic acid hydrochloride](/img/structure/B2652632.png)